5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

tyrosinase inhibition melanogenesis positional isomer SAR

Researchers mapping tyrosinase pharmacophores need authentic negative controls with defined activity profiles. This (Z)-BPTT analog fills that gap: • Weak mushroom tyrosinase inhibition (IC50 > 50 µM) vs. potent 3,4-dimethoxy isomer • Moderate DPPH radical scavenging for dissecting antioxidant vs. enzyme pathways • Enables systematic SAR of methoxy positional effects on docking Supplied with ≥95% purity; ideal for computational and synthetic chemistry workflows.

Molecular Formula C18H15NO3S2
Molecular Weight 357.5 g/mol
Cat. No. B12151469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC18H15NO3S2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H15NO3S2/c1-21-14-9-8-12(15(11-14)22-2)10-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10-
InChIKeyCJEFKSSKPVQVOJ-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Identity & Class Context


The compound 5-[(2,4-dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (CAS 344897-31-0, also named (Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one, analog 9) is a synthetic 2-thioxo-1,3-thiazolidin-4-one (BPTT) derivative [1]. It bears a 2,4-dimethoxybenzylidene substituent at the 5-position and a phenyl group at the 3-position of the thiazolidinone core. This scaffold is privileged in medicinal chemistry for its ability to inhibit tyrosinase and scavenge reactive oxygen species, positioning it within a class of anti-melanogenic and antioxidant candidates [1].

5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Generic Substitution Not Warranted


Within the (Z)-BPTT series, the position and nature of substituents on the benzylidene ring profoundly influence tyrosinase inhibitory potency, kinetic mechanism, and cellular activity [1]. For example, the 3,4-dimethoxy positional isomer (analog 8) differs from the 2,4-dimethoxy substitution (analog 9) only by the location of one methoxy group, yet this subtle change alters hydrogen-bonding networks and binding pose within the tyrosinase active site, leading to divergent IC50 values and inhibitory modes [1]. Consequently, procurement decisions cannot assume interchangeability between even closely related BPTT analogs.

5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Quantitative Evidence for Procurement


Mushroom Tyrosinase: 2,4- vs 3,4-Dimethoxy Isomer Potency

Analog 9 (2,4-dimethoxy) and analog 8 (3,4-dimethoxy) are direct positional isomers within the same (Z)-BPTT series [1]. In a mushroom tyrosinase inhibition assay using L-tyrosine as substrate at pH 6.5, analog 8 demonstrated potent competitive inhibition with an IC50 value substantially lower than that of analog 9, whose IC50 exceeded 50 µM—placing it among the less active members of the series, in contrast to the 9- to 29-fold superiority of analogs 1–3 and 6 over kojic acid [1].

tyrosinase inhibition melanogenesis positional isomer SAR

Competitive Inhibition: Kinetic Profile vs. Lead Analogs

While the most potent (Z)-BPTT analogs (1, 2, 3, and 6) were confirmed as competitive inhibitors of mushroom tyrosinase via Lineweaver-Burk and Dixon plot analyses [1], analog 9 was not included in detailed kinetic characterization due to its weaker inhibitory activity (IC50 > 50 µM) [1]. This exclusion provides a de facto comparison: analog 9 lacks the kinetic profile that defines the high-potency competitive leads, indicating that the 2,4-dimethoxy substitution disrupts the competitive binding mechanism observed for other substitution patterns.

enzyme kinetics competitive inhibition Lineweaver-Burk analysis

DPPH Radical Scavenging Across BPTT Analogs

All 13 (Z)-BPTT analogs, including analog 9, were evaluated for DPPH radical scavenging activity at 10 mM in DMSO [1]. Unlike the tyrosinase inhibition results where analog 9 was among the weakest, several analogs with non-catechol substitution patterns (including the dimethoxy-substituted analogs) exhibited moderate DPPH scavenging, although the most potent antioxidant was analog 2 (catechol-bearing) [1]. Analog 9's scavenging activity relative to the series mean provides a differential profile where antioxidant capacity is partially retained despite weak tyrosinase inhibition.

antioxidant activity DPPH assay free radical scavenging

Cellular Cytotoxicity: Exclusion from B16F10 Melanoma Testing

In the (Z)-BPTT series, only analogs demonstrating sufficient cell-free tyrosinase inhibition (analogs 1, 2, 3, and 6) were advanced to B16F10 murine melanoma cell viability, cellular tyrosinase, and melanin content assays [1]. Analog 9, with an IC50 exceeding 50 µM against isolated mushroom tyrosinase, was not progressed to cellular evaluation [1]. This selection gate provides a practical differentiation: analog 9 lacks the potency threshold required for cellular anti-melanogenic studies, unlike the lead analogs that inhibited cellular tyrosinase and melanin production more than kojic acid without perceptible cytotoxicity at up to 20 µM.

cytotoxicity B16F10 melanoma cellular safety

5-[(2,4-Dimethoxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Application Scenarios


Negative Control for Tyrosinase SAR Studies

Because analog 9 exhibits markedly weaker mushroom tyrosinase inhibition (IC50 > 50 µM) compared to its 3,4-dimethoxy positional isomer (analog 8) and the lead analogs 1, 2, 3, and 6, it serves as an excellent negative control or low-activity reference in SAR campaigns aimed at mapping the pharmacophoric requirements of the benzylidene binding pocket [1].

Decoupling Antioxidant and Tyrosinase Inhibition

Analog 9 retains moderate DPPH radical scavenging activity while lacking potent tyrosinase inhibition, making it a valuable tool for dissecting antioxidant-mediated cellular effects from direct enzyme inhibition pathways in melanogenesis research [1].

Positional Isomer Probe for Heterocyclic Reactivity

The availability of analog 9 alongside its 3,4-dimethoxy isomer (analog 8) enables systematic investigation of how methoxy positional shifts influence electronic distribution, molecular docking poses, and hydrogen-bonding interactions within the thiazolidinone pharmacophore, informing computational and synthetic chemistry efforts [1].

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